molecular formula C20H17ClFNO3S2 B11398074 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11398074
M. Wt: 437.9 g/mol
InChI Key: GLTWOUIGBPGJDX-UHFFFAOYSA-N
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Description

3-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Introduction of the Chlorine and Fluorine Substituents: Halogenation reactions using reagents like thionyl chloride or fluorinating agents.

    Amide Bond Formation: Coupling reactions using reagents such as carbodiimides or coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, potentially forming alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the aromatic rings or halogenated positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new benzothiophene derivatives with potential biological activities.

Biology and Medicine

In medicinal chemistry, benzothiophene derivatives are explored for their potential as therapeutic agents. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

In the industrial sector, such compounds could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for 3-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE would depend on its specific biological target. Generally, benzothiophene derivatives may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: The parent compound, known for its aromatic properties and biological activities.

    Thiophene Derivatives: Compounds with similar sulfur-containing heterocyclic structures.

    Halogenated Aromatics: Compounds with chlorine or fluorine substituents, which can influence biological activity and chemical reactivity.

Uniqueness

3-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and substituents, which can impart distinct chemical and biological properties compared to other benzothiophene derivatives.

Properties

Molecular Formula

C20H17ClFNO3S2

Molecular Weight

437.9 g/mol

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H17ClFNO3S2/c21-18-16-6-1-2-7-17(16)27-19(18)20(24)23(15-8-9-28(25,26)12-15)11-13-4-3-5-14(22)10-13/h1-7,10,15H,8-9,11-12H2

InChI Key

GLTWOUIGBPGJDX-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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